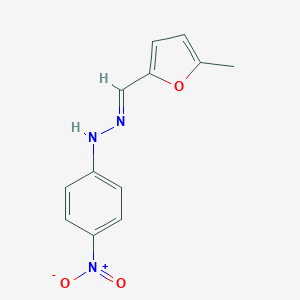
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone: is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the hydrazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydrazone.
Reduction Products: Amine derivatives.
Substitution Products: Substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its hydrazone moiety is of particular interest due to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
- 5-methyl-2-furaldehyde {4-chlorophenyl}hydrazone
- 5-methyl-2-furaldehyde {4-methylphenyl}hydrazone
- 5-methyl-2-furaldehyde {4-bromophenyl}hydrazone
Comparison: Compared to its analogs, 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is unique due to the presence of the nitro group on the phenyl ring. This nitro group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The nitro group also enhances the compound’s potential as an antimicrobial and enzyme inhibitor.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9-2-7-12(18-9)8-13-14-10-3-5-11(6-4-10)15(16)17/h2-8,14H,1H3/b13-8+ |
InChI Key |
QIAHLMSFXLGGIH-MDWZMJQESA-N |
SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403170.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403172.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403173.png)
![3-chloro-N-(1-naphthyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403175.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403176.png)
![N-(4-acetylphenyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403181.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403183.png)
![3-chloro-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403184.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403185.png)
![3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403186.png)
![[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B403187.png)
![3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403189.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-{3-nitro-5-methoxyphenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403191.png)
